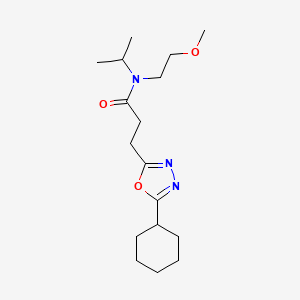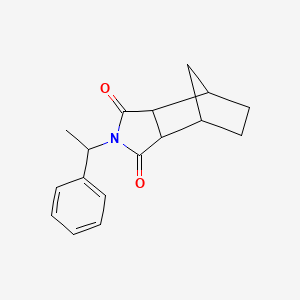
2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide
Overview
Description
2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O5 It is characterized by the presence of ethoxy groups and a nitrophenyl moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to form 4-ethoxy-2-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine to yield the target compound.
The reaction conditions for these steps generally include:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Acylation: Anhydrous conditions with a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors with controlled temperature and acid concentrations.
Continuous Acylation: Employing continuous flow reactors to maintain consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium ethoxide, ethanol as solvent.
Major Products
Reduction: 2-ethoxy-N-(4-ethoxy-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-methoxy-N-(4-ethoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group on the benzamide moiety.
Uniqueness
2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of two ethoxy groups and a nitrophenyl moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-ethoxy-N-(4-ethoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-12-9-10-14(15(11-12)19(21)22)18-17(20)13-7-5-6-8-16(13)24-4-2/h5-11H,3-4H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTQPHPMLRGXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide](/img/structure/B4034726.png)

![2-(2,4-dimethoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4034739.png)


![2-{[(3-CHLOROPHENETHYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4034772.png)

![N',N'''-[1,3-phenylenebis(methylene)]bis[N-(4-ethoxyphenyl)urea]](/img/structure/B4034785.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-chlorophenyl)butanamide](/img/structure/B4034791.png)
![3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B4034805.png)

![Glycine, N-[4-[(phenylsulfonyl)amino]benzoyl]-](/img/structure/B4034842.png)
![methyl 3-{[2-(3-chlorophenoxy)propanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4034846.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4034854.png)
